molecular formula C13H14O4 B14493258 Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate CAS No. 64932-47-4

Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate

Cat. No.: B14493258
CAS No.: 64932-47-4
M. Wt: 234.25 g/mol
InChI Key: CAHPEYNELBHXTB-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate is an organic compound characterized by the presence of an ester functional group It is a derivative of cinnamic acid, where the hydroxyl group is replaced by an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of ethyl cinnamate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The acetyloxy group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and pharmaceuticals .

Properties

CAS No.

64932-47-4

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 3-acetyloxy-3-phenylprop-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-16-13(15)9-12(17-10(2)14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

CAHPEYNELBHXTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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